Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Overview

Description

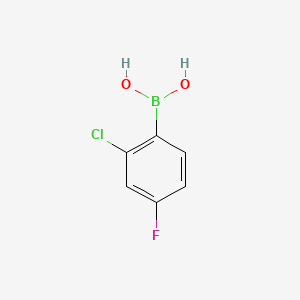

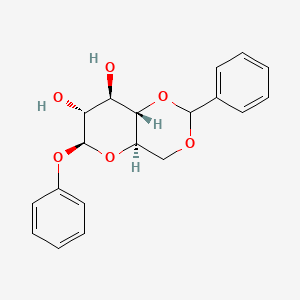

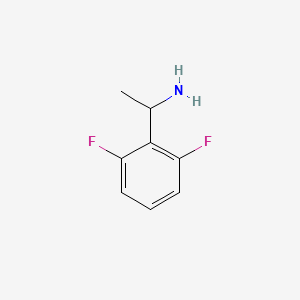

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside, also known as PBG, is a glucose derivative . It has an empirical formula of C19H20O6 and a molecular weight of 344.36 . This compound has gained significant interest in recent years due to its potential in studying an array of ailments, encompassing diabetes, cancer, and neurodegenerative disorders .

Molecular Structure Analysis

The IUPAC name for Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is (4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol . The SMILES string representation is O[C@@H]1C@@H[C@@H]2OC(OC[C@H]2O[C@H]1Oc3ccccc3)c4ccccc4 .Physical And Chemical Properties Analysis

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is a solid substance . It has an optical activity of [α]21/D −56°, c = 2 in acetone . The melting point is 194-196 °C (dec.) (lit.) .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “Phenyl 4,6-O-benzylidene-b-D-glucopyranoside”:

Fluorination Agent in Organic Synthesis

This compound is utilized as a fluorination agent in organic synthesis, which is a critical process in the development of various pharmaceuticals and agrochemicals. Fluorination can enhance the biological activity and stability of these compounds .

Click Modification in Carbohydrate Chemistry

It serves as a click modification agent in carbohydrate chemistry. Click chemistry is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing researchers to attach molecules together quickly and reliably .

Glycosylation Reactions

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is used for glycosylation reactions, which are essential for the synthesis of glycoconjugates found in many biological molecules, including antibiotics, antiviral agents, and vaccines .

Methylation Reactions

The compound is also involved in methylation reactions, which are crucial for modifying the chemical properties of drugs, thus affecting their pharmacokinetics and pharmacodynamics .

Inhibitory Activity Against Drug-Resistant Pathogens

It exhibits strong inhibitory activity against various drug-resistant pathogens, making it a valuable tool for drug discovery and design. This application is particularly important in the fight against antibiotic-resistant bacteria .

Investigating Carbohydrates-Proteins Interplay

The compound finds extensive application in investigating the intricate interplay between carbohydrates and proteins. This research is vital for understanding various biological processes and developing new therapeutics .

Deciphering Enzymatic Mechanisms

It is used to decipher enzymatic mechanisms. Understanding how enzymes work is fundamental to biochemistry and can lead to the development of new drugs and treatments for diseases .

Safety and Hazards

properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVONSHXUHYXKX-HIQCEYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583714 | |

| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside | |

CAS RN |

75829-66-2 | |

| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)

![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)